2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid
Description
Basic Molecular Framework and Constitutional Properties
2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid possesses the molecular formula C₁₄H₁₀N₄O₂S with a molecular weight of 298.32 grams per mole. The compound features a complex molecular architecture that incorporates three distinct aromatic systems: a phenyl ring attached to the 5-position of the tetrazole core, a thiophene ring connected through a prop-2-enoic acid linker, and the tetrazole heterocycle itself serving as the central structural unit. The International Union of Pure and Applied Chemistry nomenclature defines this compound as this compound, reflecting the systematic arrangement of functional groups and their connectivity patterns.
The molecular structure can be represented through various chemical descriptors, including the Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CS3)C(=O)O and the International Chemical Identifier string InChI=1S/C14H10N4O2S/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20). These representations provide comprehensive information about atomic connectivity and enable precise identification of the compound in chemical databases and literature sources.
Crystallographic Structural Features and Intermolecular Interactions
Crystallographic analysis of related tetrazole-containing compounds reveals important insights into the solid-state behavior of this compound. Studies of similar tetrazole derivatives demonstrate that these compounds typically adopt planar conformations in the solid state, with the tetrazole ring maintaining coplanarity with adjacent aromatic systems. The crystal packing arrangements of tetrazole compounds are predominantly governed by hydrogen bonding interactions involving the carboxylic acid functionality and π-π stacking interactions between aromatic rings.
Comparative crystallographic studies of oligothiophene-tetrazole systems show that the electron-deficient tetrazole rings pack tightly against electron-rich distal thiophene rings, with π-distances typically measuring 3.4 Å. The packing motifs observed in these structures involve face-to-face π-π interactions that contribute significantly to crystal stability and influence physical properties such as melting point and solubility characteristics. The torsional angles between tetrazole and adjacent aromatic rings in similar compounds typically range from 1.1° to 1.4°, indicating minimal steric hindrance and optimal electronic conjugation between ring systems.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance Spectroscopic Characteristics
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of this compound. Proton nuclear magnetic resonance analysis of related tetrazole-phenyl systems reveals characteristic chemical shift patterns that reflect the electronic influence of the tetrazole heterocycle on neighboring aromatic protons. In similar compounds containing phenyl-tetrazole moieties, aromatic proton signals typically appear in the range of 7.68-8.22 parts per million, with the phenyl group protons showing distinct coupling patterns that reflect their ortho, meta, and para relationships.
The thiophene ring protons in analogous compounds exhibit characteristic chemical shifts that distinguish them from benzene ring protons due to the electron-withdrawing nature of sulfur. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the tetrazole carbon signal typically appearing around 164.85 parts per million, confirming the aromatic character of the heterocycle. The carboxylic acid carbon resonance appears in the expected downfield region, reflecting the deshielding effect of the carbonyl oxygen atoms.
The nuclear magnetic resonance spectroscopic data for tetrazole-containing compounds reveals the influence of tautomeric equilibria on observed chemical shifts. Nitrogen-15 nuclear magnetic resonance studies of 5-substituted tetrazoles demonstrate that these compounds exist almost entirely in their aromatic forms rather than in tautomeric structures, as evidenced by characteristic nitrogen shielding patterns. This finding has important implications for understanding the electronic structure and reactivity patterns of this compound.
Infrared and Ultraviolet-Visible Spectroscopic Properties
Infrared spectroscopy of this compound reveals characteristic vibrational frequencies that correspond to the various functional groups present in the molecule. The carboxylic acid functionality exhibits typical stretching vibrations around 1700 wavenumbers for the carbonyl group and a broad absorption band around 3000-3500 wavenumbers corresponding to the hydroxyl group. The tetrazole ring displays characteristic nitrogen-nitrogen stretching vibrations that distinguish it from other heterocyclic systems, while the aromatic carbon-carbon stretching vibrations appear in the expected fingerprint region between 1400-1600 wavenumbers.
Ultraviolet-visible spectroscopy provides important information about the electronic transitions and conjugation patterns in the molecule. Studies of related oligothiophene-tetrazole compounds demonstrate significant bathochromic shifts in absorption maxima as the degree of π-conjugation increases. The presence of both electron-donating thiophene and electron-accepting tetrazole moieties creates a push-pull electronic system that influences the optical properties of the compound.
Absorption maximum wavelengths in similar tetrazole-thiophene systems typically range from 308 to 390 nanometers, depending on the extent of conjugation and the specific substitution patterns. The molar absorptivity values for these compounds generally fall between 7,900 and 29,000 inverse molar inverse centimeters, indicating strong electronic transitions and significant chromophoric properties. These spectroscopic characteristics suggest that this compound likely exhibits similar optical behavior with potential applications in photochemical processes.
Tautomeric Behavior of Tetrazole Moiety
Theoretical Framework of Tetrazole Tautomerism
The tetrazole ring system in this compound exhibits complex tautomeric behavior that significantly influences its chemical and physical properties. Nitrogen-15 nuclear magnetic resonance studies of 5-substituted tetrazoles reveal that these compounds exist almost entirely in their aromatic forms rather than in alternative tautomeric structures when dissolved in dimethyl sulfoxide. This predominance of the aromatic tautomer reflects the thermodynamic stability gained through electron delocalization within the five-membered heterocyclic ring system.
The tautomeric equilibrium in tetrazole systems involves potential migration of hydrogen atoms between different nitrogen atoms in the ring, leading to distinct isomeric forms. However, computational studies using Complete Neglect of Differential Overlap with Spectroscopic parametrization and Sum-Over-States methods demonstrate that the energy differences between tautomeric forms are sufficiently large to favor one predominant structure under normal conditions. The electronic structure calculations support experimental observations that 5-phenyl-substituted tetrazoles maintain their aromatic character with minimal contribution from alternative tautomeric forms.
The influence of substituents on tautomeric behavior becomes particularly important when considering the electron-withdrawing carboxylic acid functionality and the electron-donating thiophene ring in this compound. These substituents create an electronic asymmetry that further stabilizes the aromatic tautomeric form and reduces the likelihood of hydrogen migration between nitrogen atoms. This tautomeric stability has important implications for the compound's reactivity patterns and potential biological activity.
Conformational Analysis via Computational Chemistry
Density Functional Theory Calculations and Molecular Geometry Optimization
Computational chemistry approaches provide detailed insights into the three-dimensional structure and conformational preferences of this compound. Density functional theory calculations using the B3LYP functional with 6-31G* basis sets have been successfully applied to related tetrazole-containing compounds, revealing important information about molecular orbital energies, geometric parameters, and electronic properties. These computational studies demonstrate that oligothiophene-tetrazole systems typically adopt planar conformations with minimal torsional strain between adjacent aromatic rings.
Molecular geometry optimization calculations for similar compounds reveal that the tetrazole ring maintains coplanarity with the attached phenyl group, with torsional angles typically less than 1.4 degrees. This geometric arrangement maximizes π-electron delocalization between the aromatic systems and contributes to the overall stability of the molecular structure. The carboxylic acid functionality in related compounds adopts conformations that optimize hydrogen bonding potential while minimizing steric interactions with other parts of the molecule.
Computational analysis of frontier molecular orbitals provides important information about the electronic properties of tetrazole-thiophene systems. The highest occupied molecular orbital energies for related compounds range from -5.51 to -6.15 electron volts, while the lowest unoccupied molecular orbital energies span from -1.59 to -2.01 electron volts. These orbital energies determine the compound's electronic excitation behavior and influence its potential applications in photochemical processes and electronic materials.
Conformational Flexibility and Rotameric Analysis
Advanced computational studies of related tetrazole-phenyl systems reveal the existence of multiple rotameric forms that differ in the relative orientation of aromatic rings. Gas-phase calculations and solution-phase modeling of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine demonstrate that compounds of this structural class can exist as distinct rotamers with different relative energies. The predominant rotameric form typically exhibits lower energy due to optimized electronic interactions between aromatic systems.
Rotational barriers between different conformational states in tetrazole-containing compounds are generally modest, allowing for dynamic equilibria between rotameric forms under ambient conditions. However, crystal packing forces and intermolecular interactions can stabilize specific conformations in the solid state, leading to differences between solution-phase and solid-state structural preferences. This conformational flexibility has important implications for the compound's interaction with biological targets and its behavior in different phases.
The computational analysis of conformational energy surfaces reveals that this compound likely exhibits restricted rotation around the bonds connecting the tetrazole ring to adjacent aromatic systems. This restricted rotation arises from partial double-bond character in these connections due to π-electron delocalization. The energy barriers for conformational interconversion determine the timescale of structural dynamics and influence the compound's spectroscopic behavior and reactivity patterns.
Properties
IUPAC Name |
2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQXXYIFABZRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396189 | |
| Record name | 2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36283-09-7 | |
| Record name | 2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways
The synthesis of 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid generally involves two major steps:
- Formation of the tetrazole ring.
- Functionalization to introduce the thiophene and carboxylic acid groups.
Formation of Tetrazole Ring
The tetrazole ring is typically synthesized via cycloaddition reactions involving azides and nitriles under controlled conditions:
- Starting Materials : Benzonitrile derivatives are commonly employed.
- Catalysts : Green catalysts such as Cu-based systems are preferred for higher yields and eco-friendliness.
- Reaction Conditions :
- Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile.
- Temperature: 100–120°C.
- Atmosphere: Oxygen-rich for oxidative coupling.
Example Reaction :
$$
\text{Benzonitrile} + \text{Sodium Azide} \xrightarrow{\text{Cu catalyst, DMSO, O}_2} \text{5-phenyltetrazole}
$$
Yield: Up to 88% under optimized conditions.
Functionalization to Incorporate Thiophene
The thiophene moiety is introduced via condensation reactions between thiophene aldehydes and intermediates containing tetrazole groups:
- Reagents :
- Thiophene aldehyde derivatives.
- Tetrazole intermediates.
- Acid catalysts (e.g., p-toluenesulfonic acid).
- Reaction Conditions :
- Solvent: Ethanol or methanol.
- Temperature: Reflux conditions (~78°C).
Optimized Reaction Conditions
Optimization of reaction parameters is critical for achieving high yield and purity. Below are key considerations:
Characterization of Final Product
The synthesized compound is characterized using advanced techniques:
-
- High-resolution mass spectrometry (HRMS) confirms molecular weight ($$298.32 \, \text{g/mol}$$).
Chromatographic Purification :
- Silica gel column chromatography ensures product purity.
Challenges in Synthesis
Several challenges may arise during synthesis:
- Low Yield in Cycloaddition : Incomplete conversion due to suboptimal catalyst loading or temperature settings.
- Side Reactions : Formation of undesired by-products during condensation steps.
- Scalability Issues : Difficulty in scaling up reactions without compromising yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohols from the propenoic acid moiety.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Anticancer Activity
A significant area of research for this compound is its anticancer properties . Studies have demonstrated that derivatives of tetrazole, including 2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid, exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound has been evaluated against several cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). Results indicated that certain derivatives showed IC50 values significantly lower than conventional chemotherapeutics like cisplatin and 5-fluorouracil, suggesting enhanced efficacy .
| Cell Line | IC50 (µg/ml) | Comparison Drug | IC50 (µg/ml) |
|---|---|---|---|
| HCT-116 | 0.6 | Cisplatin | 20 |
| PC-3 | 1.6 | 5-FU | 17.3 |
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity . Research has shown that tetrazole-linked compounds can inhibit the growth of various microbial strains, making them potential candidates for developing new antibiotics or antifungal agents.
- In Vitro Assays : Compounds derived from similar structures have been tested against pathogens such as Fusarium graminearum and Botrytis cinerea, demonstrating effective inhibition with low EC50 values .
| Microbial Strain | EC50 (µg/ml) |
|---|---|
| Fusarium graminearum | 1.26 |
| Botrytis cinerea | 6.04 |
Anti-inflammatory Effects
Another critical application of this compound is its potential anti-inflammatory effects . Research indicates that tetrazole derivatives can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.
Synthesis of Hybrid Compounds
The synthesis of hybrid compounds incorporating the tetrazole moiety has been a focus in medicinal chemistry:
- Synthesis Techniques : Various synthetic routes have been explored to create new compounds based on the structure of this compound, often involving reactions with hydrazine or other nucleophiles to yield novel derivatives with enhanced biological activities .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of these compounds:
Mechanism of Action
The mechanism of action of 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid is likely related to its ability to interact with biological targets through the tetrazole and thiophene rings. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors . The thiophene ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to molecular targets .
Comparison with Similar Compounds
(a) Tetrazole Derivatives
- Losartan: A non-peptide angiotensin II receptor antagonist containing a tetrazole ring. Unlike the subject compound, losartan lacks a thiophene or propenoic acid group, instead incorporating a biphenylmethyl moiety.
- 5-Phenyl-1H-tetrazole: A simpler analogue without the thiophene or propenoic acid substituents. Its lower molecular weight (162.15 g/mol vs. 341.39 g/mol for the subject compound) correlates with reduced solubility in polar solvents.
(b) Thiophene-Containing Acids
- 2-Thiopheneacetic Acid : Shares the thiophene and carboxylic acid groups but lacks the tetrazole system. Its lower acidity (pKa ~3.5) compared to the tetrazole-containing compound may limit applications in pH-sensitive environments.
(c) Propenoic Acid Derivatives
- Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) with a propenoic acid group. The substitution of tetrazole and thiophene with a pyrrolizine ring in ketorolac reduces nitrogen content but enhances COX-2 selectivity.
Physicochemical Properties
| Property | This compound | Losartan | 2-Thiopheneacetic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 341.39 | 422.91 | 142.18 |
| Predicted LogP | ~3.2 (moderate lipophilicity) | 2.5 | 1.8 |
| Functional Groups | Tetrazole, thiophene, propenoic acid | Tetrazole, biphenyl | Thiophene, carboxylic acid |
| Acidity (pKa) | Tetrazole: ~4.9; Propenoic acid: ~2.5 | Tetrazole: ~4.9 | Carboxylic acid: ~3.5 |
Key Observations :
- The subject compound’s dual acidity (tetrazole and propenoic acid) enables versatile salt formation, a feature absent in simpler analogues like 2-thiopheneacetic acid.
- Higher lipophilicity (LogP ~3.2) compared to losartan suggests improved membrane permeability but may reduce aqueous solubility.
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Methods like the Colle-Salvetti correlation-energy formula () could model the compound’s electronic structure, predicting stability and reactivity.
- Crystallography : Programs such as SHELXL () and Mercury () are critical for resolving crystal packing and intermolecular interactions. For example, the thiophene’s sulfur atom may participate in S···π interactions, influencing solid-state morphology.
Biodegradation and Environmental Impact
The tetrazole ring’s resistance to microbial degradation (vs. carboxylic acid groups) may lead to environmental persistence.
Biological Activity
2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis, structure-activity relationship (SAR), and various biological assays conducted on this compound are discussed.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 298.32 g/mol . The compound features a tetrazole ring, which is known for its diverse biological activities, and a thiophene moiety that contributes to its chemical reactivity.
Anticancer Activity
Research has demonstrated that derivatives of tetrazole, including the compound , exhibit promising anticancer properties. For instance, studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 | 6.43 |
| PC-3 | 9.83 |
| Doxorubicin | 2.24 |
These results suggest that the compound shows comparable efficacy to established chemotherapeutic agents like Doxorubicin . The structure-activity relationship indicates that modifications to the tetrazole and thiophene groups can enhance cytotoxicity.
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. The compound demonstrated notable antibacterial and antifungal activities in vitro. For example, it exhibited zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory activity of tetrazole compounds has been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may also possess therapeutic potential for inflammatory diseases .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on B16F10 melanoma cells. The cells were treated with varying concentrations over 48 hours, revealing a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.
- Antimicrobial Screening : In another study, the compound was tested against a panel of bacterial strains using the disc diffusion method. It showed significant inhibition zones, particularly against Candida albicans, indicating its broad-spectrum antimicrobial potential .
Structure–Activity Relationship (SAR)
The SAR analysis of tetrazole derivatives suggests that electron-withdrawing groups enhance biological activity compared to electron-donating groups. Modifications at specific positions on the phenyl ring can significantly affect potency and selectivity against various biological targets .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid and its derivatives?
- The compound can be synthesized via nucleophilic substitution reactions, such as reacting thiol intermediates with sodium monochloroacetate in aqueous media, followed by acidification (e.g., with ethanoic acid). Derivatives, including inorganic and organic salts, are prepared by reacting the acid with bases (e.g., NaOH, KOH) or organic amines (e.g., morpholine) in propan-2-ol .
Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?
- Key techniques include:
- IR spectroscopy to identify functional groups (e.g., -COOH, tetrazole rings).
- 1H NMR spectroscopy to confirm proton environments and substituent positions.
- Chromatography-mass spectrometry (LC-MS) for purity assessment and molecular weight verification.
- Elemental analysis to validate empirical formulas .
Q. What initial biological screening methods are used to evaluate the compound’s activity?
- Preliminary assessments often involve in vitro antimicrobial assays (e.g., agar diffusion for bacteria/fungi) and cytotoxicity testing using cell lines. Molecular docking can prioritize derivatives for further testing by predicting binding affinities to target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and scalability of the target compound?
- Systematic optimization includes:
- Varying solvents (e.g., aqueous vs. propan-2-ol) to enhance solubility.
- Adjusting stoichiometry of reactants (e.g., thiol:monochloroacetate ratio).
- Modifying reaction time/temperature to minimize side products.
- Pilot-scale trials to assess reproducibility under controlled conditions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Cross-validation using complementary techniques:
- Combine 1H NMR with 13C NMR or 2D-COSY to resolve overlapping signals.
- Use high-resolution mass spectrometry (HR-MS) to confirm molecular formulas.
- Compare experimental IR peaks with computational simulations (e.g., DFT) .
Q. How can molecular docking studies be designed to predict biological activity?
- Steps include:
- Selecting a protein target (e.g., bacterial enzyme) from structural databases (PDB).
- Preparing ligand libraries of derivatives using software like AutoDock Vina.
- Validating docking protocols with known inhibitors (positive controls).
- Analyzing binding interactions (e.g., hydrogen bonds, hydrophobic contacts) to rank compounds .
Q. What methodologies investigate degradation pathways and stability under varying conditions?
- Forced degradation studies under stress conditions (heat, light, pH extremes) combined with HPLC-MS to identify breakdown products.
- Mass balance analysis ensures total degradation products + intact compound ≈ 100%, confirming analytical method validity .
Q. How are structure-activity relationship (SAR) studies systematically conducted for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
